molecular formula C13H13NO3 B1421822 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione CAS No. 96679-45-7

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1421822
CAS No.: 96679-45-7
M. Wt: 231.25 g/mol
InChI Key: KXTSYQATORYQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. This compound is characterized by its phenyl group attached to a pyrrolidine ring, which is further substituted with keto groups. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetone with a suitable amine under controlled conditions to form the pyrrolidine ring. The reaction typically requires a catalyst and may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives have different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is widely used in scientific research due to its unique chemical structure and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is structurally similar to other compounds such as 1-(1-oxo-1-phenylpropan-2-yl)thiocyanate and 1-(1-oxo-1-phenylpropan-2-yl)pyridin-2-ol. its unique pyrrolidine ring and keto groups distinguish it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and makes it more suitable for certain applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and agrochemical development. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Properties

IUPAC Name

1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTSYQATORYQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.